molecular formula C21H22N4O5S2 B2838081 N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzohydrazide CAS No. 851988-62-0

N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzohydrazide

Cat. No.: B2838081
CAS No.: 851988-62-0
M. Wt: 474.55
InChI Key: VZKHVRSAURYGLX-UHFFFAOYSA-N
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Description

N’-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a complex organic compound that features a unique combination of functional groups

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as a specialty chemical in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide typically involves multi-step organic reactions. The process might start with the preparation of the core dioxolobenzo-thiazole structure, followed by the introduction of the sulfonyl group and the piperidine moiety. Common reagents used in these steps include sulfonyl chlorides, hydrazides, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonyl group or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions could modify the aromatic rings or the piperidine moiety.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action for N’-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide would depend on its specific biological or chemical activity. This could involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved would be elucidated through experimental studies, including biochemical assays and molecular modeling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzohydrazides, sulfonyl-containing molecules, or compounds with dioxolobenzo-thiazole structures. Examples could be:

  • Benzohydrazide derivatives with different substituents.
  • Sulfonyl-containing piperidines.
  • Other dioxolobenzo-thiazole compounds.

Uniqueness

The uniqueness of N’-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide lies in its specific combination of functional groups, which may confer unique chemical reactivity or biological activity compared to similar compounds.

Properties

IUPAC Name

N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S2/c1-13-3-2-8-25(11-13)32(27,28)15-6-4-14(5-7-15)20(26)23-24-21-22-16-9-17-18(30-12-29-17)10-19(16)31-21/h4-7,9-10,13H,2-3,8,11-12H2,1H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKHVRSAURYGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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